2,2'-双(三氟甲基)联苯胺

概述

描述

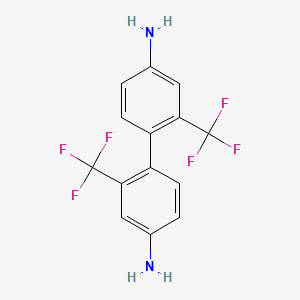

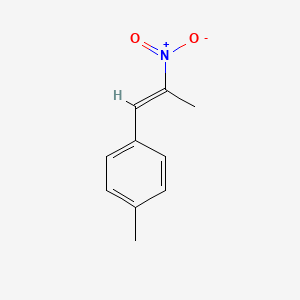

2,2'-Bis(trifluoromethyl)benzidine is a useful research compound. Its molecular formula is C14H10F6N2 and its molecular weight is 320.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Bis(trifluoromethyl)benzidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Bis(trifluoromethyl)benzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(trifluoromethyl)benzidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高性能树脂的合成

2,2'-双(三氟甲基)联苯胺用作热塑性聚酰亚胺 (TPI) 合成的单体。TPI 然后通过溶解在双酚 A 二氰酸酯中并在高温下固化来用于生产半互穿聚合物网络 (半 IPN)。所得的半 IPN 与纯聚氰尿酸酯相比,表现出改善的机械和介电性能 .

污染物的吸附

2,2'-双(三氟甲基)联苯胺已在污染物,特别是黄曲霉毒素的吸附中得到应用。 通过 2,2'-双(三氟甲基)联苯胺和氰尿酰氯的缩聚反应合成了新型含氟三嗪类多孔有机聚合物 (F-POP) .

金属有机框架 (MOF) 和共价有机框架 (COF) 的合成

2,2'-双(三氟甲基)联苯胺用于合成高比表面积的 MOF 和 COF .

耐紫外线和无色聚酰亚胺薄膜的生产

2,2'-双(三氟甲基)联苯胺也合成用于光电应用的耐紫外线和无色聚酰亚胺薄膜 .

含氟聚酰亚胺的合成和性质

2,2'-双(三氟甲基)联苯胺用于含氟聚酰亚胺的合成,含氟聚酰亚胺被认为是适用于柔性电子产品的柔性塑料基板的有力候选材料 .

聚(酯酰亚胺) (PEsI) 共聚物的合成

2,2'-双(三氟甲基)联苯胺在 PEsI 共聚物的合成和性能中起着至关重要的作用,PEsI 共聚物已在各种应用中显示出巨大的潜力,特别是作为高频柔性印刷电路板的介电基板材料 .

作用机制

Target of Action

The primary target of 2,2’-Bis(trifluoromethyl)benzidine is the π orbital on the fully conjugated polymer backbone . The compound interacts with these targets, influencing the electron delocalization of the π orbital .

Mode of Action

2,2’-Bis(trifluoromethyl)benzidine contains two fluoromethyl groups that have a strong electron-withdrawing effect . This effect reduces the electron delocalization in the π-orbitals of the fully conjugated polymer backbone .

Biochemical Pathways

The electron-withdrawing effect of 2,2’-Bis(trifluoromethyl)benzidine influences the chemical behavior of the compound, affecting various biochemical pathways . It contributes to the unique reactivity of the compound, enabling it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but readily dissolves in various organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of 2,2’-Bis(trifluoromethyl)benzidine results in significantly more transparent polyimide films compared to those with methyl substituents . This is due to the high transparency of the polyimides, which are used for solar cell encapsulation with metal-organic frameworks (MOFs) cluster light diffusers .

安全和危害

未来方向

生化分析

Biochemical Properties

2,2’-Bis(trifluoromethyl)benzidine plays a significant role in biochemical reactions due to the presence of trifluoromethyl groups, which influence its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone . This interaction leads to the formation of more transparent polyimide films compared to those with methyl substituents . Additionally, 2,2’-Bis(trifluoromethyl)benzidine is involved in the synthesis of high-performance resins, where it contributes to improved mechanical and dielectric properties .

Cellular Effects

2,2’-Bis(trifluoromethyl)benzidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electron-withdrawing effect reduces electron delocalization, leading to changes in the transparency of polyimide films . This property is particularly useful in applications such as solar cell encapsulation, where the compound enhances power conversion efficiency .

Molecular Mechanism

The molecular mechanism of 2,2’-Bis(trifluoromethyl)benzidine involves various binding interactions with biomolecules. The compound’s trifluoromethyl groups have a strong electron-withdrawing effect, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone . This effect leads to the formation of more transparent polyimide films compared to those with methyl substituents . Additionally, the compound’s unique reactivity allows it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bis(trifluoromethyl)benzidine change over time. The compound exhibits good stability under normal conditions, showing resistance to light, heat, and moisture . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. The compound’s stability and degradation over time can influence its impact on cellular processes and overall function .

Dosage Effects in Animal Models

The effects of 2,2’-Bis(trifluoromethyl)benzidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial properties, such as improved mechanical and dielectric properties in high-performance resins . At higher doses, the compound’s toxic and potentially carcinogenic nature becomes more pronounced, leading to adverse effects on health . It is crucial to carefully monitor and control the dosage of 2,2’-Bis(trifluoromethyl)benzidine in experimental settings to avoid toxic effects.

Metabolic Pathways

2,2’-Bis(trifluoromethyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s unique reactivity allows it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, 2,2’-Bis(trifluoromethyl)benzidine is transported and distributed through interactions with transporters and binding proteins. The compound’s strong electron-withdrawing effect reduces electron delocalization, influencing its localization and accumulation within specific cellular compartments . This property is particularly useful in applications such as solar cell encapsulation, where the compound enhances power conversion efficiency .

Subcellular Localization

The subcellular localization of 2,2’-Bis(trifluoromethyl)benzidine is influenced by its targeting signals and post-translational modifications. The compound’s unique reactivity and strong electron-withdrawing effect direct it to specific compartments or organelles within cells . This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes .

属性

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGJHAQGWCWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348007 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-58-2 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is TFMB a popular choice for synthesizing polyimides?

A1: TFMB's structure imparts desirable characteristics to the resulting polyimides. The presence of trifluoromethyl (-CF3) groups enhances solubility in organic solvents, enabling easier processing and film formation [, , , , ]. Additionally, the rigid biphenyl structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, making TFMB-based polyimides suitable for high-temperature applications [, , , , , ].

Q2: Can TFMB-based polyimides be used in optical applications?

A2: Yes, incorporating TFMB can lead to colorless and transparent polyimide films, making them suitable for optical applications like flexible displays and optical waveguides. Researchers have achieved high transparency in the visible light range and low yellow index values by copolymerizing TFMB with specific dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) [, , , , ].

Q3: How does TFMB influence the dielectric properties of polyimides?

A3: TFMB contributes to lowering the dielectric constant (k) of polyimides. The -CF3 groups reduce the polarizability of the polymer chains, resulting in lower dielectric constants desirable for microelectronic applications, especially as insulating layers in high-frequency circuits [, , , ].

Q4: Can the coefficient of thermal expansion (CTE) of polyimides be controlled using TFMB?

A4: Yes, incorporating TFMB can significantly impact the CTE of polyimides. Research indicates that TFMB, in conjunction with specific dianhydrides and processing techniques, can lead to polyimides with extremely low CTE values, even reaching negative CTEs [, , , , ]. This control over CTE is crucial for applications demanding dimensional stability over a wide temperature range, such as in microelectronics and aerospace.

Q5: How does TFMB influence the mechanical properties of polyimides?

A5: Polyimides synthesized with TFMB generally exhibit good mechanical properties. They typically display high tensile strength and modulus, making them suitable for applications requiring robust and durable films or coatings [, , ].

Q6: Are there any challenges in using TFMB for polyimide synthesis?

A6: While TFMB offers numerous advantages, challenges exist. For instance, polymerization with certain dianhydrides, like 2,3,6,7-naphthalenetetracarboxylic dianhydride (NTDA), can lead to very high Tg values, exceeding 400 °C, which might pose processing difficulties [].

Q7: What is the molecular formula and weight of TFMB?

A7: The molecular formula of TFMB is C14H10F6N2, and its molecular weight is 320.23 g/mol.

Q8: What spectroscopic techniques are typically used to characterize TFMB and its derived polymers?

A8: Common techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD). FTIR helps identify functional groups, NMR provides structural information, and XRD reveals the crystalline or amorphous nature of the polymer [, , , ].

Q9: Have computational chemistry methods been employed to study TFMB and its polymers?

A9: Yes, molecular dynamics (MD) simulations have been used to investigate the structural evolution of TFMB-based polyimides during the pre-imidization process, offering insights into property changes at the molecular level [].

Q10: What is the significance of understanding the torsional angle between the phenyl rings in TFMB?

A10: The torsional angle influences the rigidity and packing of polymer chains, ultimately affecting properties like solubility and glass transition temperature [].

Q11: Is TFMB being explored for applications beyond polyimides?

A11: Yes, researchers are investigating TFMB for other applications. For instance, a fluorine-functionalized triazine-based porous organic polymer (F-POP) synthesized using TFMB displayed a remarkable ability to adsorb aflatoxins, indicating its potential in environmental remediation and food safety [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)